2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide
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Description
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research has demonstrated innovative synthetic routes and chemical reactivity of compounds related to 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide. For example, studies have explored the synthesis of pyrano quinoline derivatives, highlighting their antimicrobial activity (Rahul Watpade & R. Toche, 2017). This research underscores the compound's versatility and its potential as a scaffold for developing new chemical entities with significant biological activities.
Antimicrobial Properties
Several derivatives of related naphthyridine compounds have been synthesized and tested for their antibacterial properties, indicating significant activity (K. Ramalingam et al., 2019). This suggests the potential of this compound and its derivatives in contributing to the development of new antimicrobial agents.
Fluorescence and DNA Binding
The fluorescence properties and DNA binding capabilities of related naphthyridine derivatives have been investigated, revealing that these compounds exhibit enhanced fluorescence upon intercalating with double-stranded DNA (K. Okuma et al., 2017). Such findings indicate the potential of these compounds in bioanalytical applications, including as probes for DNA detection and imaging technologies.
Novel Antineoplastic Agents
Research on related naphthyridine compounds has also explored their use as antineoplastic agents. The synthesis and biological activity evaluation of certain derivatives have shown inhibitory activities in cytotoxic test systems, suggesting a pathway for the development of new classes of anticancer drugs (H. Chang et al., 1999).
Properties
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-13-4-3-5-14(2)21(13)25-20(27)12-26-9-8-19-17(11-26)22(28)16-10-15(23)6-7-18(16)24-19/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEVBUPICQVUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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